2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a 1-ethyl-3-methyl-7-oxo core scaffold. Key structural elements include a 4-methoxyphenylmethyl group at position 6 and a sulfanyl-linked acetamide moiety substituted with a 2-methoxyphenyl group. The 4-methoxy and 2-methoxy substituents on the benzyl and phenyl groups, respectively, suggest tailored electronic and steric properties that may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-10-12-18(33-3)13-11-17)35-15-21(31)26-19-8-6-7-9-20(19)34-4/h6-13H,5,14-15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFLTNHTMZHLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (CAS Number: 1358373-12-2) is a member of the pyrazolopyrimidine class, known for its diverse biological activities. This compound features a unique structure that includes a sulfanyl group and multiple aromatic substitutions, which may contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.6 g/mol |
| LogP | 4.1668 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 68.131 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazolo[4,3-d]pyrimidine scaffold is significant as it is known to exhibit:
- Antitumor Activity : Compounds in this class have been studied for their potential to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Anti-inflammatory Effects : The structural features of this compound suggest it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the efficacy of related pyrazolopyrimidine derivatives in inhibiting the growth of various cancer cell lines. Results indicated that modifications on the aromatic rings significantly impacted their cytotoxicity, suggesting that the methoxy groups in this compound could enhance its activity against specific tumors .
-
Enzyme Inhibition :
- Research involving enzyme assays demonstrated that compounds similar to 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide exhibited potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inflammatory Response Modulation :
Comparative Analysis with Related Compounds
The biological activity of 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can be compared with other compounds in its class:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Ethoxy-N-(4-methoxyphenyl)-pyrazolo[4,3-d]pyrimidine | Ethoxy group enhances solubility | Anticancer properties |
| 6-Methyl-N-(benzoyl)-pyrazolo[4,3-d]pyrimidine | Benzoyl group provides distinct reactivity | Anti-inflammatory effects |
| 7-Oxo-N-(propionyl)-pyrazolo[4,3-d]pyrimidine | Propionyl group aids in metabolic stability | Antimicrobial activity |
Comparison with Similar Compounds
Benzyl Group Modifications
Acetamide Substituent Position
- N-(3-Methoxyphenyl) analog () : The 3-methoxy group on the acetamide phenyl ring creates steric hindrance compared to the 2-methoxy group in the target compound. This positional difference could alter binding pocket interactions in enzymatic targets .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- Anticancer Potential: Pyrazolo-pyrimidines are explored as kinase inhibitors. The 4-methoxy group may enhance DNA intercalation, as seen in similar compounds .
- Ferroptosis Induction: highlights the role of synthetic and natural compounds in triggering ferroptosis in oral squamous cell carcinoma (OSCC). Structural similarities suggest the target compound could be tested for selective ferroptosis induction .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For pyrazolopyrimidine derivatives, dimethylformamide (DMF) or ethanol are effective solvents, while triethylamine or sodium hydride can act as bases to facilitate sulfanylation and acylation steps . Temperature control (e.g., 60–80°C) and reaction time (8–12 hours) are critical to avoid intermediate decomposition . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity assessment .
Q. What analytical techniques are recommended for confirming the structural integrity of the compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and connectivity, particularly for the pyrazolopyrimidine core and acetamide side chain . Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and sulfanyl (S–C) bonds . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural elucidation .
Q. How should reaction progress be monitored during synthesis?
- Methodological Answer : Use TLC with silica gel plates and UV visualization to track intermediate formation. For quantitative analysis, HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) resolves reaction components . In-line spectroscopy (e.g., FTIR or Raman) in flow chemistry setups enables real-time monitoring, particularly for oxidation or reduction steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or cell models. Validate purity via HPLC (>95%) and characterize impurities using liquid chromatography-mass spectrometry (LC-MS) . Perform orthogonal bioassays (e.g., enzymatic inhibition and cell viability assays) under standardized conditions (pH, temperature, and solvent controls) . Cross-reference with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify substituent-dependent activity trends .
Q. What computational strategies are effective in predicting biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens potential targets by assessing binding affinity to proteins like kinases or GPCRs, leveraging the compound’s sulfanyl and methoxyphenyl groups for hydrophobic interactions . Molecular dynamics (MD) simulations (GROMACS, AMBER) evaluate binding stability over time. Quantum mechanical calculations (DFT) predict reactive sites for electrophilic/nucleophilic modifications .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Methodological Answer : Systematically modify substituents (e.g., methoxyphenyl, ethyl groups) and assess changes in activity. For example:
- Replace the 4-methoxyphenyl group with halogenated or bulky aryl groups to study steric effects.
- Introduce electron-withdrawing groups (e.g., nitro) to the pyrimidine ring to alter electronic properties.
- Test derivatives in enzyme inhibition assays (IC₅₀) and compare with reference compounds (e.g., thieno[2,3-d]pyrimidines) to establish SAR trends .
Q. What role do non-covalent interactions play in the compound’s stability or reactivity?
- Methodological Answer : Non-covalent interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding with the acetamide moiety) stabilize the compound’s conformation in solution and solid states . Use X-ray crystallography to map intermolecular interactions in crystal lattices. Solvent polarity (measured via Kamlet-Taft parameters) influences reactivity in sulfanylation steps, with polar aprotic solvents enhancing nucleophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
